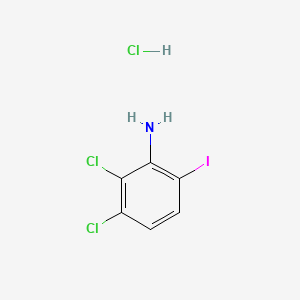
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by esterification and carboxylation reactions. One common method involves the chlorination of 2-methylpyridine to form 2-chloro-6-methylpyridine, which is then subjected to esterification with methanol and subsequent carboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with other alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification and Hydrolysis: Acidic or basic conditions can be used for esterification and hydrolysis reactions, with reagents such as sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Esterification and Hydrolysis: Products include different esters or the corresponding carboxylic acid.
Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: The compound may be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: A similar compound with a methyl group instead of a methoxycarbonyl group.
2-Chloro-6-methoxypyridine-4-carboxylate: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group can participate in various reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6ClNO4 |
|---|---|
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
2-chloro-6-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-3-2-4(7(11)12)6(9)10-5/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
ZJIOZUMYUXLRMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C(C=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


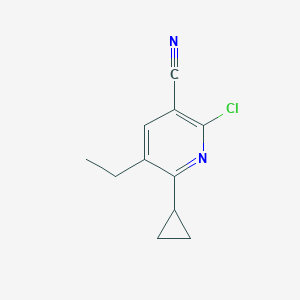
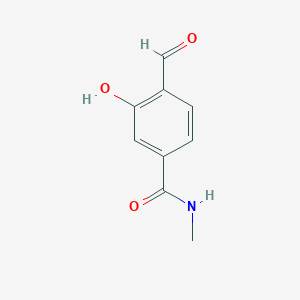
![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)
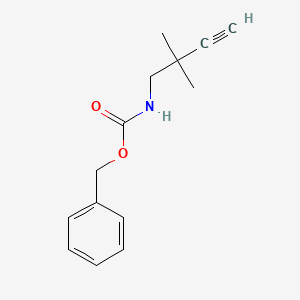
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
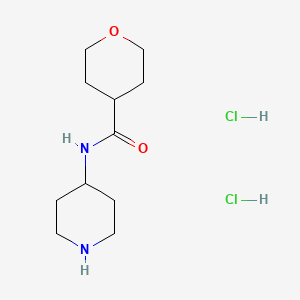

amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
